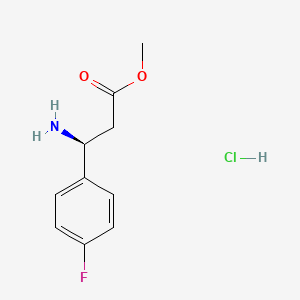

![molecular formula C9H16FNO3 B6167866 tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate CAS No. 404385-37-1](/img/no-structure.png)

tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate” is a carbamate derivative . Carbamates are organic compounds derived from carbamic acid (NH2COOH). They are known for their very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex and is often confirmed by various spectroscopic methods such as NMR, IR, and mass spectrometry .

Chemical Reactions Analysis

tert-Butyl carbamate derivatives can undergo a variety of chemical reactions. They can behave as N- (Boc)-protected nitrones in reactions with organometallics to yield N- (Boc)hydroxylamines . These compounds can also be used as building blocks in organic synthesis, undergoing transformations such as lipase-catalyzed transesterification.

Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the crystalline structure of tert-butyl 4- (5- (3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was determined to be monoclinic with specific unit cell parameters .

Mécanisme D'action

Orientations Futures

Carbamates have received much attention due to their application in drug design and discovery. They are integral part of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Many compounds that contain a carbamate group are currently in various stages of preclinical and clinical trials .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate involves the reaction of tert-butyl carbamate with 3-fluoro-4-hydroxybut-2-enal in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl carbamate", "3-fluoro-4-hydroxybut-2-enal", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a suitable solvent (e.g. dichloromethane) and add a catalytic amount of a base (e.g. triethylamine).", "Step 2: Slowly add 3-fluoro-4-hydroxybut-2-enal to the reaction mixture while stirring at room temperature.", "Step 3: Allow the reaction to proceed for several hours, monitoring the progress by TLC or other suitable analytical method.", "Step 4: Once the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or other suitable method to obtain tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate as a white solid." ] } | |

Numéro CAS |

404385-37-1 |

Nom du produit |

tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate |

Formule moléculaire |

C9H16FNO3 |

Poids moléculaire |

205.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.